![molecular formula C20H20N2O5S B2634905 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide CAS No. 1006293-43-1](/img/structure/B2634905.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying various biological processes. BISA is a synthetic compound that can be synthesized using a variety of methods, and its unique structure allows it to interact with specific biological targets in a highly selective manner. In
作用机制
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide is believed to act by binding to specific targets in cells, such as enzymes or proteins, and inhibiting their activity. This compound has been shown to selectively inhibit the activity of PKC and GSK-3β, which are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of other enzymes, such as protein kinase A (PKA) and protein kinase B (PKB), although the mechanism of inhibition for these enzymes is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target it binds to. For example, this compound has been shown to inhibit the activity of PKC, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of GSK-3β, which is involved in the regulation of glycogen synthesis, cell cycle progression, and apoptosis. In addition, this compound has been shown to inhibit the activity of other enzymes, such as PKA and PKB, although the physiological effects of this inhibition are not well understood.
实验室实验的优点和局限性
One advantage of using (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide in lab experiments is its selectivity for specific targets, which allows researchers to study the role of specific enzymes or proteins in cellular processes. Another advantage of this compound is its synthetic nature, which allows for easy modification of its structure to improve its selectivity or activity. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the specific target it binds to. In addition, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for use in lab experiments.
未来方向
There are many potential future directions for research on (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide. One area of research could focus on the development of more selective and potent analogs of this compound, which could be used to study specific targets in cells with greater precision. Another area of research could focus on the use of this compound in the development of new therapeutics for the treatment of various diseases, such as cancer or Alzheimer's disease. Finally, future research could focus on the use of this compound in the development of new diagnostic tools for the detection of specific biomolecules in cells or tissues.
合成方法
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol with 2-(indolin-1-ylsulfonyl)ethylamine in the presence of a base. Other methods for synthesizing this compound have also been reported, including the reaction of 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with 2-(indolin-1-ylsulfonyl)ethylamine in the presence of a coupling agent.
科学研究应用
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(indolin-1-ylsulfonyl)ethyl)acrylamide has been used as a tool for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound has been shown to selectively inhibit the activity of certain enzymes, such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in a variety of cellular processes. This compound has also been used to study the role of specific proteins in cellular signaling pathways, such as the Wnt/β-catenin signaling pathway.
属性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-20(8-6-15-5-7-18-19(13-15)27-14-26-18)21-10-12-28(24,25)22-11-9-16-3-1-2-4-17(16)22/h1-8,13H,9-12,14H2,(H,21,23)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJUDZRIUJUGIJ-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

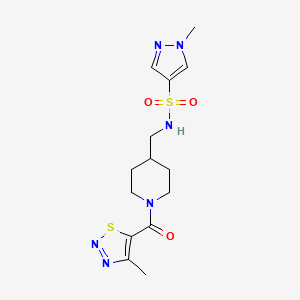
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2634829.png)
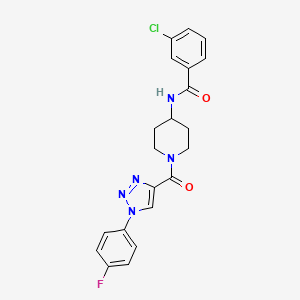
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate](/img/structure/B2634831.png)
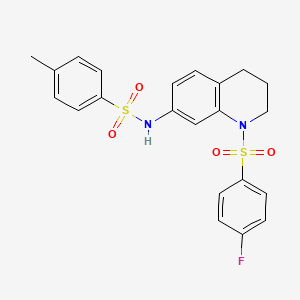
![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)
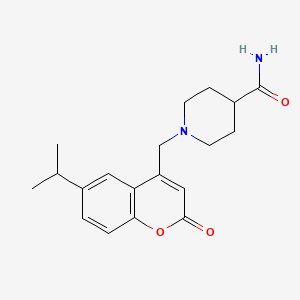
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
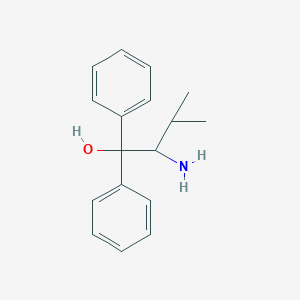
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)
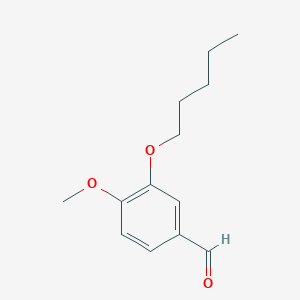
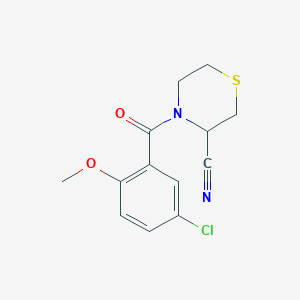
![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)